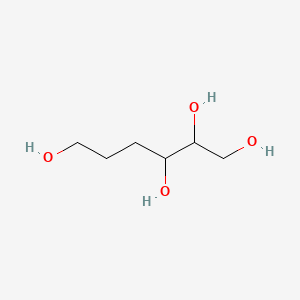

Hexane-1,2,3,6-tetrol

Description

Contextualization of Tetrols within Polyhydric Alcohol Chemistry

Polyhydric alcohols, or polyols, are organic compounds characterized by the presence of multiple hydroxyl groups. They are broadly classified based on the number of these functional groups. For instance, diols have two, triols have three, and tetrols possess four hydroxyl groups. wiktionary.orgeuropa.eu The presence of these multiple hydroxyl groups imparts distinct physical and chemical properties to the molecules, such as high polarity and the capacity for extensive hydrogen bonding. ontosight.airesearchgate.net

Tetrols, as a subclass of polyols, are significant in various chemical applications. For example, they can be used in the synthesis of polyesters and polyurethanes, where the multiple hydroxyl groups allow for the formation of branched or cross-linked polymer structures. europa.eu The choice of a diol, triol, or tetrol as a raw material is a critical factor in determining the final properties of the resulting polymer. europa.eu While diols typically lead to linear polymers, triols and tetrols result in branched and cross-linkable polymers with different chemical characteristics. europa.eu

Academic Significance of Hexane-1,2,3,6-tetrol as a Specific Polyol Isomer

This compound, with the chemical formula C₆H₁₄O₄, is one of several structural isomers of hexanetetrol. nih.govmolport.com Its significance in academic research often stems from its specific stereochemistry and the arrangement of its hydroxyl groups, which can influence its reactivity and potential applications. The synthesis of specific isomers like (2R,3S)-1,2,3,6-hexanetetrol from renewable feedstocks such as methyl glycosides is an area of active investigation. uu.nlsci-hub.se This research is important for developing sustainable chemical processes and for the synthesis of chiral molecules with well-defined three-dimensional structures. uu.nlsci-hub.se

The controlled synthesis of such polyols with fixed hydroxyl group positions and stereochemistry is a key objective, as these molecules can serve as valuable building blocks in the chemical industry for producing fine chemicals and polymers with unique properties. uu.nlsci-hub.se

Overview of Current Research Trajectories for Tetrol Compounds

Current research on tetrol compounds, including isomers of hexanetetrol, is multifaceted and spans several key areas:

Sustainable Synthesis: A major focus is the development of catalytic routes to produce tetrols from biorenewable sources. For instance, significant research has been dedicated to the synthesis of hexane-1,2,5,6-tetrol from cellulose-derived levoglucosanol. researchgate.netrsc.org These processes often utilize bifunctional metal-acid catalysts to achieve high yields and selectivity. researchgate.netrsc.orgacs.org The goal is to create more sustainable pathways to valuable chemical intermediates. rsc.org

Stereoselective Catalysis: Researchers are exploring methods to control the stereochemistry of tetrols during synthesis. uu.nlsci-hub.seresearchgate.net This is crucial for applications where specific stereoisomers are required, such as in the synthesis of chiral polymers or pharmaceuticals. The choice of catalyst and reaction conditions can significantly influence the stereochemical outcome of the reaction. researchgate.netrsc.org

Advanced Materials: Tetrols are being investigated as building blocks for novel materials. For example, hexane-1,2,5,6-tetrol has been used in the synthesis of mesoporous chiral polyboronates. acs.orgresearchgate.net These materials exhibit interesting structural properties, such as crystallinity and porosity, which are influenced by the stereochemistry of the tetrol precursor. acs.orgresearchgate.net

Reaction Kinetics and Mechanisms: A deeper understanding of the reaction pathways and kinetics involved in tetrol synthesis is another active area of research. acs.org Studies focus on aspects like reaction order, catalyst stability, and the identification of reaction intermediates to optimize production processes. rsc.orgacs.org

Heterogeneous Catalysis: The development of robust and recyclable heterogeneous catalysts for tetrol production is a key trend. acs.orgmdpi.com This includes research on supported metal catalysts and the effects of catalyst composition on activity and selectivity. mdpi.com

A summary of the key properties of this compound is provided in the table below.

| Property | Value | Source |

| Molecular Formula | C₆H₁₄O₄ | nih.govmolport.comepa.gov |

| Molecular Weight | 150.17 g/mol | nih.gov |

| IUPAC Name | This compound | nih.gov |

| CAS Number | 84709-11-5, 6663-27-0 | nih.gov |

Structure

3D Structure

Properties

CAS No. |

6663-27-0 |

|---|---|

Molecular Formula |

C6H14O4 |

Molecular Weight |

150.17 g/mol |

IUPAC Name |

hexane-1,2,3,6-tetrol |

InChI |

InChI=1S/C6H14O4/c7-3-1-2-5(9)6(10)4-8/h5-10H,1-4H2 |

InChI Key |

RLMXGBGAZRVYIX-UHFFFAOYSA-N |

Canonical SMILES |

C(CC(C(CO)O)O)CO |

Origin of Product |

United States |

Reactivity and Reaction Mechanisms of Hexane 1,2,3,6 Tetrol and Polyols

Chemical Reactivity of Multiple Hydroxyl Groups in Tetrol Structures

The presence of four hydroxyl groups in Hexane-1,2,3,6-tetrol gives rise to a complex reactivity profile. The interaction between these groups and their respective positions on the carbon chain (primary and secondary) leads to differentiated reactivity, which can be exploited for selective chemical transformations.

In polyols, the reactivity of hydroxyl groups is primarily classified based on the carbon atom to which they are attached: primary (1°), secondary (2°), or tertiary (3°). This compound possesses primary hydroxyl groups at the C1 and C6 positions and secondary hydroxyl groups at the C2 and C3 positions. Generally, primary alcohols are more reactive than secondary alcohols, which are in turn more reactive than tertiary alcohols, primarily due to steric hindrance.

The accessibility of the hydroxyl group to attacking reagents is a major determinant of its reactivity. Primary hydroxyl groups are less sterically hindered, making them more susceptible to reactions like esterification, etherification, and oxidation. In contrast, secondary hydroxyl groups are attached to a carbon that is bonded to two other carbon atoms, which impedes the approach of reactants.

In a molecule like this compound, intramolecular hydrogen bonding between adjacent hydroxyl groups can also influence their reactivity. For instance, a hydrogen bond between the hydroxyl groups at C2 and C3 could decrease their nucleophilicity and reactivity compared to the more exposed primary hydroxyls at C1 and C6.

Table 1: Predicted Relative Reactivity of Hydroxyl Groups in this compound

| Hydroxyl Group Position | Type | Expected Relative Reactivity | Factors Influencing Reactivity |

| C1 | Primary | High | Less steric hindrance, higher accessibility. |

| C6 | Primary | High | Less steric hindrance, higher accessibility. |

| C2 | Secondary | Moderate to Low | Increased steric hindrance compared to primary hydroxyls. |

| C3 | Secondary | Moderate to Low | Increased steric hindrance and potential for hydrogen bonding with the C2 hydroxyl group. |

Esterification is a common reaction of polyols, leading to the formation of esters which have applications as plasticizers, lubricants, and in polymer synthesis. The reaction typically involves the reaction of the polyol with a carboxylic acid or its derivative in the presence of an acid catalyst. The mechanism for the acid-catalyzed esterification (Fischer esterification) of a hydroxyl group in this compound proceeds as follows:

Protonation of the carboxylic acid: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic.

Nucleophilic attack: A hydroxyl group of this compound acts as a nucleophile and attacks the activated carbonyl carbon. Due to lower steric hindrance, the primary hydroxyl groups at C1 and C6 are expected to react preferentially.

Proton transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups of the tetrahedral intermediate.

Elimination of water: The protonated hydroxyl group leaves as a water molecule, and a double bond is formed between the carbon and the remaining oxygen.

Deprotonation: The protonated ester is deprotonated to yield the final ester product and regenerate the acid catalyst.

Etherification , the formation of an ether linkage, can be achieved through various methods, with the Williamson ether synthesis being a common approach. This reaction involves the deprotonation of a hydroxyl group to form an alkoxide, which then acts as a nucleophile to attack an alkyl halide.

Formation of the alkoxide: A strong base (e.g., sodium hydride, NaH) is used to deprotonate a hydroxyl group on the tetrol, forming a more potent nucleophile. The primary hydroxyl groups are generally more acidic and less hindered, making them more likely to be deprotonated first.

Nucleophilic substitution: The resulting alkoxide ion attacks the electrophilic carbon of an alkyl halide in an SN2 reaction, displacing the halide and forming the ether bond.

The selectivity of both esterification and etherification towards the primary hydroxyl groups can be controlled by carefully choosing the reaction conditions, such as the stoichiometry of the reagents and the reaction temperature.

The oxidation of polyols can yield a variety of products, including aldehydes, ketones, and carboxylic acids, depending on the oxidizing agent and the type of alcohol being oxidized.

Oxidation of Primary Alcohols: The primary hydroxyl groups at C1 and C6 of this compound can be oxidized to aldehydes using mild oxidizing agents like pyridinium chlorochromate (PCC). Further oxidation of the aldehydes with stronger oxidizing agents, such as potassium permanganate (KMnO4) or chromic acid (H2CrO4), will produce carboxylic acids.

Oxidation of Secondary Alcohols: The secondary hydroxyl groups at C2 and C3 can be oxidized to ketones. This transformation is generally more straightforward than the oxidation of primary alcohols to aldehydes, as ketones are less susceptible to further oxidation.

The selective oxidation of specific hydroxyl groups in a polyol is a significant challenge in synthetic chemistry. The choice of oxidant and reaction conditions is crucial to achieve the desired product. For instance, sterically hindered oxidizing agents might preferentially react with the more accessible primary hydroxyl groups.

Detailed Reaction Mechanisms in Tetrol Formation from Complex Precursors

Hexane-1,2,5,6-tetrol, a structurally related isomer of this compound, can be synthesized from the bio-renewable precursor levoglucosanol. The formation of this tetrol involves a series of mechanistically distinct steps, including hydrolysis, hydrogenation, and isomerization. These mechanisms provide valuable insights into the formation of tetrols from complex biomass-derived molecules.

The conversion of levoglucosanol to hexane-1,2,5,6-tetrol begins with the acid-catalyzed hydrolysis of the anhydro-bridge. osti.gov

Protonation of the anhydro-bridge oxygen: The reaction is initiated by the protonation of the oxygen atom in the anhydro-bridge of levoglucosanol by an acid catalyst.

Ring opening: The protonation weakens the C-O bond, leading to the opening of the bicyclic ring structure. This step results in the formation of cyclic dideoxysugar intermediates. Specifically, threo-levoglucosanol is converted to 3,4-dideoxymannose (DDM), and erythro-levoglucosanol is converted to 3,4-dideoxyglucose (DDG). researchgate.net

Hydrogenation: The resulting dideoxysugars, which exist in equilibrium between their cyclic hemiacetal and open-chain aldehyde forms, are then hydrogenated. This step is typically carried out using a metal catalyst, such as platinum. The hydrogenation of the aldehyde group in DDM and DDG leads to the formation of the primary alcohol, resulting in the final hexane-1,2,5,6-tetrol product.

The stereochemistry of the starting levoglucosanol influences the stereochemistry of the resulting tetrol. uu.nl

Under certain reaction conditions, particularly at higher temperatures, the dideoxysugar intermediates can undergo aldose-ketose isomerization. researchgate.net This isomerization provides an alternative pathway in the formation of the tetrol.

Enolization: The aldose (DDM or DDG) in its open-chain form undergoes a tautomerization to an enediol intermediate. This process can be catalyzed by either acid or base.

Ketonization: The enediol intermediate then tautomerizes to the corresponding ketose, 3,4-dideoxyfructose (DDF). researchgate.net

This isomerization is significant because it leads to a loss of stereochemical information at the C2 position. The subsequent hydrogenation of the ketone group in DDF produces a mixture of stereoisomeric tetrols. The mechanism of aldose-ketose isomerization is a fundamental process in carbohydrate chemistry and can be influenced by factors such as pH and the presence of metal ions. nih.gov

Table 2: Key Intermediates in the Formation of Hexane-1,2,5,6-tetrol from Levoglucosanol

| Precursor | Intermediate(s) | Reaction Type(s) | Final Product(s) |

| Levoglucosanol | 3,4-Dideoxymannose (DDM), 3,4-Dideoxyglucose (DDG) | Acid-catalyzed hydrolysis | Hexane-1,2,5,6-tetrol |

| DDM / DDG | 3,4-Dideoxyfructose (DDF) | Aldose-ketose isomerization (enolization-ketonization) | Hexane-1,2,5,6-tetrol |

The Influence of Solvents and Catalysts on Reaction Selectivity

The selectivity of chemical reactions involving polyols like this compound is profoundly influenced by the reaction environment, specifically the choice of solvents and catalysts. These components can alter reaction rates and direct the process towards desired products by stabilizing transition states or activating specific functional groups.

The composition of the liquid phase can change the rates of individual reaction steps, thereby altering the selectivity of acid-catalyzed reactions. acs.org Protic solvents, such as water, are capable of facilitating acid-catalyzed reaction mechanisms by stabilizing intermediates that resemble carbocations. acs.org In the context of polyurethane formation, the polarity of the solvent can significantly accelerate the reaction between hydroxyl and isocyanate groups. researchgate.net For instance, the reaction is substantially faster in polar solvents like dimethylformamide compared to less polar options such as toluene or xylene. researchgate.net

In the production of hexane-1,2,5,6-tetrol from biomass-derived levoglucosanol, bifunctional catalysts containing both metal and acid sites are employed to achieve high yields. A Pt/SiO2–Al2O3 catalyst, for instance, can convert levoglucosanol to the tetrol with up to 90% yield. rsc.org Similarly, a (10 wt %)Pt-(10 wt %)WOx/TiO2 catalyst has demonstrated over 90% selectivity for the same tetrol product. acs.org These examples highlight how specifically designed catalysts are essential for achieving high selectivity in polyol synthesis.

Table 1: Effect of Catalyst on Polyurethane Film Hardness

| Catalyst Type | Selectivity | Effect on Crosslinking | Resulting Film Hardness |

|---|---|---|---|

| Zirconium Complex | Less Selective | Lower level of crosslinking | Lower |

| Manganese Complex | More Selective | Higher level of crosslinking | Greater |

This interactive table is based on findings from studies on two-component aqueous polyurethane coatings. nih.govresearchgate.net

Polymerization and Cross-linking Reactions Involving Hexanetetrols

Hexanetetrols, with their multiple hydroxyl groups, are versatile building blocks in polymer chemistry. Their functionality allows them to participate in polymerization reactions to form complex, three-dimensional polymer networks. These reactions are fundamental to the production of a wide range of materials, most notably polyurethanes.

Urethane Bond Formation in Polyurethane Systems

The foundation of polyurethane chemistry is the formation of the urethane linkage. essentialchemicalindustry.org This reaction is an addition reaction between an isocyanate group (–NCO) and a hydroxyl group (–OH) from a polyol like this compound. enuochem.comessentialchemicalindustry.org The mechanism begins with a nucleophilic attack by the oxygen atom of the hydroxyl group on the electron-deficient carbon atom of the isocyanate group. enuochem.com This forms a high-energy intermediate which then rearranges to create the stable urethane bond. enuochem.com

The reaction is typically exothermic and can proceed readily at ambient temperatures. l-i.co.uk However, the presence of moisture can lead to a competitive reaction where the isocyanate group reacts with water. enuochem.coml-i.co.uk This side reaction produces an unstable carbamic acid, which decomposes into an amine and carbon dioxide gas, the latter of which acts as a blowing agent in foam production. enuochem.coml-i.co.uk The newly formed amine can then react with another isocyanate group to form a urea linkage, which also becomes part of the polymer backbone. enuochem.com The careful selection of catalysts can help control the balance between the desired urethane formation and these side reactions. l-i.co.uk

Role of Tetrols as Chain Extenders and Cross-linking Agents

In polyurethane formulations, low-molecular-weight compounds with active hydrogen atoms are used to modify the polymer structure and are classified as either chain extenders or cross-linking agents. enuochem.com Chain extenders are bifunctional molecules, such as diols, that react with isocyanates to build linear polymer chains. enuochem.comtncintlchem.com

Cross-linking agents, on the other hand, are compounds with a functionality of three or more. enuochem.com this compound, possessing four hydroxyl groups, is a tetrafunctional molecule and therefore functions as a cross-linking agent. enuochem.com When incorporated into a polyurethane formulation, each of its four hydroxyl groups can react with an isocyanate group, creating a junction point from which multiple polymer chains can emanate.

This cross-linking action connects adjacent linear polymer chains, forming a dense three-dimensional network. enuochem.comessentialchemicalindustry.org The introduction of these cross-links significantly impacts the material's properties. It reduces the flexibility of the polymer chains, leading to a more rigid and harder material. essentialchemicalindustry.orgtncintlchem.com The resulting cross-linked polyurethane exhibits improved mechanical strength, higher abrasion resistance, and enhanced chemical and thermal stability. tncintlchem.commyu-group.co.jp The degree of cross-linking, and thus the final properties of the polyurethane, can be precisely controlled by adjusting the amount of tetrol or other cross-linking agents in the formulation.

Table 2: Function of Additives in Polyurethane Synthesis

| Compound Type | Functionality | Role | Effect on Polymer Structure |

|---|---|---|---|

| Diol | 2 (-OH groups) | Chain Extender | Forms linear polymers |

| Triol | 3 (-OH groups) | Cross-linking Agent | Creates a networked structure |

| Tetrol | 4 (-OH groups) | Cross-linking Agent | Creates a highly networked structure |

This interactive table is based on general principles of polyurethane chemistry. enuochem.com

Initiation of Polymerization for Epoxides and Isocyanates

The hydroxyl groups of this compound can act as active sites to initiate polymerization reactions for other monomers, such as epoxides and isocyanates. In the context of ring-opening polymerization, a hydroxyl group from the tetrol can attack the strained epoxide ring (oxirane). This reaction opens the ring and forms a new covalent bond, incorporating the epoxide monomer into a growing chain. The reaction also regenerates a hydroxyl group at the end of the newly added unit, which can then react with another epoxide monomer, propagating the polymer chain.

Similarly, the hydroxyl groups can initiate the polymerization of isocyanates. As detailed in the formation of urethanes, the reaction of a hydroxyl group with an isocyanate group forms the initial urethane linkage. If an excess of isocyanate is present, further reactions can occur. The hydrogen on the newly formed urethane's nitrogen atom can react with another isocyanate molecule to form an allophanate linkage, leading to branching.

Because this compound has four hydroxyl groups, it can initiate up to four separate polymer chains simultaneously. This multi-site initiation leads to the formation of a star-shaped or highly branched polymer architecture from the very beginning of the polymerization process. This is a powerful method for creating complex, cross-linked polymer networks with tailored properties. Research into the copolymerization of epoxides and isocyanates shows that protic agents, like alcohols, serve as chain transfer agents that initiate polymerization. researchgate.net

Table 3: List of Chemical Compounds

| Compound Name |

|---|

| 1,4-butanediol |

| 3,3'-Dichloro-4,4'-diphenyl diamine |

| Dimethylformamide |

| Dimethylthiotoluenediamine |

| Diethyl toluene diamine |

| Epoxide |

| Ethylene (B1197577) glycol |

| Glycerol (B35011) |

| This compound |

| Hexane-1,2,5,6-tetrol |

| Hydroquinone bis(2-hydroxyethyl) ether |

| Isocyanate |

| Levoglucosanol |

| Manganese |

| Methylene (B1212753) diphenyl diisocyanate |

| Pentaerythritol (B129877) |

| Platinum |

| Polyol |

| Toluene |

| Toluene diisocyanate |

| Trimethylolpropane |

| Tungsten Oxide |

| Xylene |

Stereochemistry and Isomerism of Hexane 1,2,3,6 Tetrol

Structural Isomerism and Stereoisomeric Forms of Hexanetetrols

The molecular formula for a hexanetetrol is C₆H₁₄O₄. Beyond the specific 1,2,3,6-substitution pattern, numerous structural isomers exist, differing in the placement of the four hydroxyl groups along the hexane (B92381) chain. These positional isomers, such as hexane-1,2,5,6-tetrol and hexane-1,1,6,6-tetrol, exhibit distinct chemical and physical properties due to the varied relationships between the hydroxyl functionalities.

Hexane-1,2,3,6-tetrol itself is a chiral molecule, possessing multiple stereocenters. The carbon atoms at positions 2, 3, and 6 are chiral centers, as each is bonded to four different groups. This gives rise to a number of possible stereoisomers. The maximum number of stereoisomers can be calculated using the 2ⁿ rule, where 'n' is the number of chiral centers. For this compound, with three chiral centers, a maximum of 2³ = 8 stereoisomers are possible. These stereoisomers exist as pairs of enantiomers (non-superimposable mirror images) and sets of diastereomers (stereoisomers that are not mirror images of each other). libretexts.orglibretexts.org

The precise configuration of each stereocenter is designated using the Cahn-Ingold-Prelog (R/S) nomenclature. The relative stereochemistry between adjacent hydroxyl groups can be described as syn or anti. The diverse combinations of these configurations across the three stereocenters lead to the full complement of diastereomeric forms of this compound.

Table 1: Structural Isomers of Hexanetetrol

| Name | Molecular Formula | Hydroxyl Group Positions |

|---|---|---|

| This compound | C₆H₁₄O₄ | 1, 2, 3, 6 |

| Hexane-1,2,5,6-tetrol | C₆H₁₄O₄ | 1, 2, 5, 6 |

| Hexane-1,1,6,6-tetrol | C₆H₁₄O₄ | 1, 1, 6, 6 |

Asymmetric Synthesis Approaches for Chiral Hexanetetrols

The synthesis of specific stereoisomers of this compound presents a significant challenge, requiring precise control over the formation of the three chiral centers. Asymmetric synthesis, which favors the formation of one enantiomer or diastereomer over others, is crucial for accessing these optically pure compounds.

One successful approach involves the use of chiral starting materials derived from the "chiral pool," such as carbohydrates. For instance, the synthesis of (2R,3S)-1,2,3,6-hexanetetrol has been achieved from methyl glycosides through a series of stereocontrolled reactions. researchgate.net This strategy leverages the pre-existing stereocenters in the starting material to direct the formation of the new chiral centers in the target molecule.

General methodologies in asymmetric synthesis are also applicable. The Sharpless asymmetric dihydroxylation, for example, allows for the enantioselective introduction of two adjacent hydroxyl groups onto a double bond. nih.gov By strategically placing a double bond within a precursor molecule, this method can be employed to establish the stereochemistry at two of the required centers. Similarly, asymmetric epoxidation followed by regioselective ring-opening can be a powerful tool for installing hydroxyl groups with defined stereochemistry. scripps.edu

The synthesis of the 1,2,3-triol moiety often relies on stereoselective dihydroxylation of a chiral allylic alcohol. The existing stereocenter in the allylic alcohol can direct the facial selectivity of the dihydroxylation reaction, leading to the formation of a specific diastereomer. The choice of dihydroxylation reagent and conditions can influence the outcome, allowing for the selective synthesis of either syn or anti diols.

Table 2: Key Asymmetric Reactions for Polyol Synthesis

| Reaction | Description | Application to this compound Synthesis |

|---|---|---|

| Sharpless Asymmetric Dihydroxylation | Enantioselective conversion of an alkene to a cis-diol. nih.gov | Can establish the stereochemistry at two adjacent hydroxyl groups. |

| Asymmetric Epoxidation | Enantioselective formation of an epoxide from an alkene. scripps.edu | Subsequent ring-opening provides a route to chiral diols. |

Impact of Stereoisomerism on Reactivity and Supramolecular Assembly

The three-dimensional arrangement of the hydroxyl groups in the different stereoisomers of this compound has a profound influence on their chemical reactivity and their ability to self-assemble into larger, ordered structures. Diastereomers, having different spatial arrangements, exhibit distinct physical properties such as melting point, boiling point, and solubility. libretexts.orglibretexts.org More importantly, their different shapes and the relative orientations of their functional groups lead to differences in reactivity.

In the realm of supramolecular chemistry, the specific stereochemistry of this compound is critical in determining the nature of its self-assembly. The hydroxyl groups are capable of forming extensive intermolecular hydrogen-bonding networks. ethernet.edu.et The precise spatial positioning of these groups in a particular stereoisomer will dictate the geometry and strength of these networks, leading to the formation of distinct supramolecular architectures such as sheets, helices, or more complex three-dimensional structures. tue.nl Chiral recognition is a key aspect of this process, where molecules of the same chirality will preferentially interact to form homochiral aggregates. The ability to form well-defined, ordered structures is highly dependent on the complementary arrangement of hydrogen bond donors and acceptors, a feature that is exquisitely controlled by the stereoisomeric form of the molecule.

Table 3: Mentioned Compounds

| Compound Name |

|---|

| This compound |

| Hexane-1,2,5,6-tetrol |

| Hexane-1,1,6,6-tetrol |

| Hexane-2,3,4,5-tetrol |

Advanced Analytical Techniques for Hexane 1,2,3,6 Tetrol Characterization

Chromatographic Methods for Separation and Quantification

Chromatographic techniques are fundamental for the separation of Hexane-1,2,3,6-tetrol from reactants, byproducts, and other impurities. These methods leverage the differential partitioning of the analyte between a stationary phase and a mobile phase to achieve separation.

High-Performance Liquid Chromatography (HPLC) with Refractive Index Detection

High-Performance Liquid Chromatography (HPLC) is a premier technique for the separation and quantification of non-volatile polyols like this compound. Due to the absence of a significant UV-absorbing chromophore in its structure, Refractive Index Detection (RID) is the detector of choice. waters.comwaters.com The principle of HPLC-RID relies on the separation of the analyte on a packed column followed by the detection of changes in the refractive index of the column eluent as the analyte passes through the detector cell.

For the analysis of sugar alcohols and other polyols, specific HPLC columns are employed to achieve optimal separation. semanticscholar.orgresearchgate.net Methodologies often utilize columns such as those with lead(II)-based sulfonated polystyrene-divinylbenzene resin (e.g., Shodex SUGAR SP0810) or those designed for hydrophilic interaction liquid chromatography (HILIC), like the Atlantis Premier BEH Z-HILIC column. waters.comresearchgate.net A simple isocratic mobile phase, often consisting of ultrapure water or a mixture of acetonitrile and water, is typically sufficient for elution. waters.comresearchgate.net

The developed HPLC-RID methods for similar polyols demonstrate excellent linearity over a wide concentration range (e.g., 0.1–5 mg/mL) with high correlation coefficients (R² > 0.997). semanticscholar.orgresearchgate.net This allows for accurate quantification of the compound in various samples.

Table 1: Typical HPLC-RID Parameters for Polyol Analysis

| Parameter | Value/Description |

|---|---|

| Column | Shodex SUGAR SP0810 (Pb²⁺ form) or Atlantis Premier BEH Z-HILIC |

| Mobile Phase | Degassed, deionized water or Acetonitrile/Water mixture |

| Flow Rate | 0.5 - 1.0 mL/min |

| Column Temperature | 80-85 °C |

| Detector | Refractive Index Detector (RID) |

| Injection Volume | 10-20 µL |

Gas Chromatography-Mass Spectrometry (GC-MS/MS) for Structural Elucidation

Gas Chromatography-Mass Spectrometry (GC-MS), particularly when coupled with tandem mass spectrometry (MS/MS), is a powerful tool for the structural elucidation of volatile and semi-volatile compounds. Due to its low volatility, this compound requires a chemical derivatization step prior to GC analysis. This process involves converting the polar hydroxyl (-OH) groups into less polar, more volatile ether or ester groups, commonly through silylation (e.g., using BSTFA to form trimethylsilyl ethers) or acetylation.

Once derivatized, the compound is introduced into the GC system, where it is vaporized and separated from other components on a capillary column. The separated components then enter the mass spectrometer. In MS/MS, a specific parent ion from the initial mass spectrum is selected, fragmented through collision-induced dissociation (CID), and the resulting daughter ions are analyzed. This fragmentation pattern provides a detailed fingerprint of the molecule's structure. The fragmentation of the derivatized this compound would yield characteristic ions corresponding to the loss of derivatizing groups and cleavage of the carbon-carbon backbone, allowing for unambiguous identification and structural confirmation.

Gel Permeation Chromatography (GPC) for Polymer Characterization

Gel Permeation Chromatography (GPC), a subset of Size Exclusion Chromatography (SEC), is the primary technique for characterizing the molecular weight and molecular weight distribution of polymers. While GPC is not used to analyze the this compound monomer itself, it becomes an indispensable tool when this tetrol is used as a building block in polymerization reactions. For instance, the closely related isomer, Hexane-1,2,5,6-tetrol, has been utilized to synthesize novel polyboronates. nih.gov

Should this compound be used as a monomer (e.g., a cross-linking agent or initiator) to create polyesters, polyurethanes, or other polymers, GPC would be employed to analyze the resulting macromolecule. The technique separates polymer chains based on their hydrodynamic volume in solution. Larger molecules elute faster from the GPC column than smaller molecules. By calibrating the system with polymer standards of known molecular weights, it is possible to determine key parameters of the synthesized polymer, such as the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI = Mw/Mn).

Spectroscopic Methods for Structural and Purity Analysis

Spectroscopic methods provide detailed information about the molecular structure of this compound and are crucial for confirming its identity and assessing its purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., 13C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful techniques for elucidating the carbon-hydrogen framework of an organic molecule. In the ¹³C NMR spectrum of this compound, each unique carbon atom in the molecule will produce a distinct signal. Given the lack of symmetry in the structure of this compound, six separate signals are expected in its proton-decoupled ¹³C NMR spectrum.

The chemical shifts (δ) of these signals are indicative of the electronic environment of each carbon atom. Carbons bonded to electron-withdrawing hydroxyl groups (carbinol carbons) will be deshielded and resonate at a higher chemical shift (downfield) compared to the carbons in the alkane-like portion of the molecule.

Table 2: Predicted ¹³C NMR Chemical Shift Ranges for this compound

| Carbon Position | Type of Carbon | Expected Chemical Shift (ppm) |

|---|---|---|

| C1, C2, C3, C6 | Carbinol (C-OH) | 60 - 80 |

| C4, C5 | Alkane (CH₂) | 10 - 50 |

Note: These are typical ranges for alcohol and alkane carbons; the exact values will depend on the specific molecular environment. oregonstate.educompoundchem.com

Mass Spectrometry (MS) Including Electrospray Ionization (ESI-MS)

Mass Spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. Electrospray Ionization (ESI) is a soft ionization technique particularly well-suited for polar, non-volatile molecules like polyols, as it typically produces intact molecular ions with minimal fragmentation. nih.gov This allows for the accurate determination of the molecular weight of this compound (C₆H₁₄O₄, Molecular Weight: 150.17 g/mol ).

In ESI-MS, ions are often formed as adducts with cations like sodium ([M+Na]⁺) or potassium ([M+K]⁺), or in negative mode as deprotonated molecules ([M-H]⁻). High-resolution mass spectrometry can provide the exact mass, which helps in confirming the elemental composition.

When coupled with tandem MS (ESI-MS/MS), the molecular ion can be fragmented to provide structural information. rsc.org The fragmentation patterns of polyols typically involve sequential losses of water molecules (H₂O) from the protonated or deprotonated molecular ion. An advanced ESI-MS technique involves ion-molecule reactions, where a reagent such as diethylmethoxyborane is introduced into the mass spectrometer. This reagent reacts with hydroxyl groups, resulting in a characteristic mass shift that can be used to count the number of hydroxyl groups in the analyte, providing further structural confirmation. nih.gov

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule. For this compound, the IR spectrum is dominated by features characteristic of its alcohol and alkane functionalities. The presence of four hydroxyl (-OH) groups leads to a very prominent, broad absorption band in the high-frequency region of the spectrum, which is a hallmark of hydrogen-bonded O-H stretching. The aliphatic hexane (B92381) backbone gives rise to characteristic C-H stretching and bending vibrations.

The primary absorption bands expected in the IR spectrum of this compound are detailed below. These assignments are based on established group frequencies for alcohols and alkanes.

Interactive Data Table: Expected IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Functional Group |

| 3600 - 3200 | Strong, Broad | O-H Stretch | Hydroxyl (-OH) |

| 2960 - 2850 | Strong | C-H Stretch | Alkane (CH₂, CH) |

| 1470 - 1450 | Medium | C-H Bend (Scissoring) | Methylene (B1212753) (-CH₂-) |

| 1260 - 1000 | Strong | C-O Stretch | Alcohol (C-OH) |

| ~725 | Weak | C-H Rock | Alkane Chain |

Hyphenated Analytical Techniques for Comprehensive Chemical Profiling

Hyphenated techniques, which couple a separation method with a spectroscopic detection method, are indispensable for analyzing complex mixtures that may contain this compound. These methods provide comprehensive profiling by separating the target compound from reactants, solvents, byproducts, and intermediates before identification.

LC-MS/MS and GC-MS for Complex Reaction Mixtures and Intermediates

Gas Chromatography-Mass Spectrometry (GC-MS): For GC-MS analysis, the volatility of this compound is a key consideration. Due to the presence of four polar hydroxyl groups, the compound has a low vapor pressure. Therefore, derivatization is typically required to convert the polar -OH groups into less polar, more volatile ethers or esters (e.g., trimethylsilyl ethers). Once derivatized, GC can effectively separate the compound from other components in a mixture based on boiling point and polarity. The separated compound then enters the mass spectrometer, which provides a mass spectrum based on the fragmentation pattern. This pattern serves as a chemical fingerprint, allowing for unambiguous identification and structural elucidation.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): LC-MS/MS is exceptionally well-suited for the analysis of non-volatile, polar compounds like this compound without the need for derivatization.

Liquid Chromatography (LC): A reversed-phase high-performance liquid chromatography (HPLC) column can separate this compound from related compounds in an aqueous mobile phase. The separation is based on the differential partitioning of the analytes between the mobile phase and the stationary phase.

Tandem Mass Spectrometry (MS/MS): As the compound elutes from the LC column, it is ionized (e.g., via electrospray ionization, ESI) and enters the mass spectrometer. In MS/MS, a specific precursor ion corresponding to the molecular weight of this compound is selected and fragmented. The resulting product ions provide a high degree of structural confirmation. This technique has been successfully used to identify and confirm hydroxylated metabolites of n-hexane, such as 2,5-hexanediol and 4,5-dihydroxy-2-hexanone, demonstrating its applicability to similar polyol structures nih.gov.

Integration of Multiple Analytical Modalities for Reaction Monitoring

The synthesis of polyols like this compound often involves multiple steps and potential intermediates. Integrating different analytical techniques is crucial for effective reaction monitoring, allowing for the optimization of reaction conditions and maximization of product yield. Research on the production of the closely related isomer, hexane-1,2,5,6-tetrol, from bio-renewable sources provides a clear model for this integrated approach researchgate.netuu.nlrsc.orgacs.org.

In a typical workflow, High-Performance Liquid Chromatography (HPLC) is used as the primary tool for monitoring the reaction progress. Samples are taken from the reaction vessel at regular intervals and analyzed.

HPLC with Refractive Index (RI) Detection: An HPLC system equipped with a refractive index detector is often used to quantify the consumption of starting materials and the formation of products and major intermediates uu.nlosti.gov. This allows researchers to track the reaction kinetics in real-time. For example, in the synthesis of hexane-1,2,5,6-tetrol, HPLC is used to monitor the conversion of levoglucosanol and the appearance of intermediates such as 3,4-dideoxymannose (DDM) and 3,4-dideoxyglucose (DDG) rsc.orgosti.govresearchgate.net.

Spectroscopic Confirmation: While HPLC provides quantitative data on the separated components, it does not provide definitive structural identification. Therefore, fractions collected from the HPLC can be further analyzed by other spectroscopic methods. Nuclear Magnetic Resonance (NMR) spectroscopy (specifically ¹³C NMR) and mass spectrometry are used to confirm the identity of the final tetrol product and key intermediates, ensuring the correct compound is being formed osti.gov.

This integrated approach, combining the separatory and quantitative power of HPLC with the definitive structural identification capabilities of MS and NMR, provides a comprehensive understanding of the chemical transformation, enabling precise control over the synthesis of this compound.

Computational and Theoretical Studies of Hexane 1,2,3,6 Tetrol

Quantum Chemical Analysis of Tetrols and Related Polyols

Quantum chemical methods are instrumental in elucidating the intrinsic properties of molecules, governed by their electronic structure. For polyols like hexane-1,2,3,6-tetrol, these methods can predict a range of properties from the most stable three-dimensional arrangements to their spectroscopic characteristics. Due to the limited availability of direct computational studies on this compound, data from its saturated analogue, butane-1,2,3,4-tetrol, is often used as a reference to illustrate the application of these theoretical approaches.

Geometry Optimization and Conformational Analysis

The flexibility of the carbon chain and the presence of multiple hydroxyl groups in this compound give rise to a complex potential energy surface with numerous possible conformations. Geometry optimization is a computational process that seeks to find the arrangement of atoms that corresponds to a minimum energy, thereby predicting the most stable structures.

Conformational analysis of polyols is crucial as their shapes dictate their physical and biological properties. For instance, the conformation of sorbitol and mannitol (B672), two diastereomeric hexitols, influences their solubility in water. Molecular dynamics simulations have shown that in an aqueous solution, mannitol tends to adopt a planar, zig-zag conformation, while sorbitol favors a bent-chain structure. researchgate.net

Table 1: Illustrative Optimized Geometric Parameters for a Polyol (Butane-1,2,3,4-tetrol as an example)

| Parameter | Value (Angstroms/Degrees) |

| C1-C2 Bond Length | 1.53 Å |

| C2-C3 Bond Length | 1.54 Å |

| C3-C4 Bond Length | 1.53 Å |

| C1-O1 Bond Length | 1.43 Å |

| C1-C2-C3 Bond Angle | 112.5° |

| H-O-C Bond Angle | 108.9° |

| O-C-C-O Dihedral Angle | Variable (conformer dependent) |

Note: This data is representative and based on typical values for polyols. Actual values for this compound would require specific calculations.

Electronic Structure Investigations and Molecular Orbital Theory

The electronic structure of a molecule is fundamental to its reactivity and spectroscopic properties. Molecular orbital (MO) theory provides a framework for understanding how atomic orbitals combine to form molecular orbitals, which are spread across the entire molecule. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest as they are the frontier orbitals involved in chemical reactions.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of a molecule's chemical reactivity and kinetic stability. A smaller gap generally implies that the molecule is more easily excitable and more reactive. Computational methods like DFT are widely used to calculate the energies of these frontier orbitals. For polycyclic aromatic hydrocarbons, DFT calculations at the B3LYP/6-311+G(d,p) level have been shown to provide HOMO-LUMO gap values that are consistent with experimental observations. frontiersin.org Similar approaches can be applied to polyols to understand their electronic characteristics. For instance, a computational study on cannabicyclol (B1214379) (CBL) and cannabivarin (B162201) (CBV) using DFT found HOMO-LUMO gaps of -9.17 eV and -8.22 eV, respectively, indicating differences in their reactivity. samipubco.com

Table 2: Illustrative Molecular Orbital Energies for a Polyol (Butane-1,2,3,4-tetrol as an example)

| Molecular Orbital | Energy (eV) |

| HOMO-1 | -9.89 |

| HOMO | -8.75 |

| LUMO | 1.23 |

| LUMO+1 | 2.54 |

| HOMO-LUMO Gap | 9.98 |

Note: These values are hypothetical and serve to illustrate the output of a quantum chemical calculation.

Vibrational Spectroscopy Prediction and Zero-Point Energy Calculations

Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, provides a fingerprint of a molecule based on its vibrational modes. Quantum chemical calculations can predict these vibrational frequencies, which correspond to the stretching, bending, and torsional motions of the atoms. These theoretical predictions are invaluable for interpreting experimental spectra and assigning specific absorption bands to particular molecular motions.

For butane (B89635), first-principles anharmonic calculations using the Vibrational Self-Consistent Field (VSCF) algorithm have shown very good agreement with experimental gas-phase IR and Raman spectra. uci.edu The interpretation of the infrared spectrum of butane reveals prominent C-H stretching vibrations between 2975 and 2845 cm⁻¹ and C-H deformation vibrations between 1470 and 1365 cm⁻¹. docbrown.info Similar calculations for this compound would be expected to show characteristic O-H stretching and bending vibrations in addition to the C-H and C-C skeletal modes.

A crucial concept in vibrational analysis is the zero-point energy (ZPE). This is the minimum possible vibrational energy that a molecule possesses, even at absolute zero temperature, and is a direct consequence of the Heisenberg uncertainty principle. libretexts.org The ZPE is typically approximated as half the sum of the fundamental vibrational frequencies. nist.gov Accurate determination of ZPE is important for precise calculations of thermochemical data. nist.gov

Table 3: Illustrative Predicted Vibrational Frequencies and Zero-Point Energy for a Polyol

| Vibrational Mode | Predicted Frequency (cm⁻¹) |

| O-H Stretch | 3450 |

| C-H Stretch | 2980 |

| C-O Stretch | 1050 |

| C-C Stretch | 950 |

| Calculated ZPE | approx. 85 kcal/mol |

Note: These are representative values. The actual spectrum would contain numerous peaks corresponding to different vibrational modes.

Dipole Moments and Molecular Polarity Studies

The dipole moment of a molecule is a measure of the separation of positive and negative charges, and it is a key determinant of a molecule's polarity. Polarity, in turn, influences physical properties such as boiling point, solubility, and intermolecular interactions. Computational chemistry provides a means to calculate the dipole moment of a molecule with high accuracy.

Molecular Dynamics Simulations and Intermolecular Interactions

While quantum chemical calculations are excellent for studying the properties of individual molecules, molecular dynamics (MD) simulations are better suited for investigating the behavior of molecules in a condensed phase, such as in a solution. MD simulations model the movement of atoms and molecules over time based on classical mechanics, allowing for the study of dynamic processes and intermolecular interactions.

Elucidation of Hydrogen Bonding Networks in Polyol Systems

Hydrogen bonding is a dominant intermolecular force in polyol systems and plays a critical role in their structure and function. The hydroxyl groups in this compound can act as both hydrogen bond donors and acceptors, leading to the formation of complex and dynamic hydrogen-bonding networks.

MD simulations can provide a detailed picture of these networks. By analyzing the trajectories of the atoms, researchers can identify hydrogen bonds based on geometric criteria (e.g., donor-acceptor distance and angle) and study their lifetimes and dynamics. nih.gov Such analyses can reveal how polyols interact with water molecules and with each other. For example, MD simulations of polyols in aqueous solution can elucidate how the solute affects the structure and dynamics of the surrounding water molecules. researchgate.net

Solvation Effects and Aqueous Solution Behavior (e.g., Viscosity Studies)

The behavior of this compound in aqueous solutions is governed by the strong solute-solvent interactions facilitated by its four hydroxyl (-OH) groups. These groups readily form hydrogen bonds with water molecules, leading to high solubility. Computational methods, particularly molecular dynamics (MD) simulations, are powerful tools for investigating these interactions at an atomic level. MD simulations can model the hydration shell around the polyol molecule, revealing the number and lifetime of hydrogen bonds, which in turn influence macroscopic properties like viscosity. nih.govescholarship.org

Nonequilibrium molecular dynamics (NEMD) simulations can be employed to compute viscosity directly from the chemical structure. purdue.edu These simulations model the response of the fluid to an applied shear force, allowing for the prediction of viscosity across a range of temperatures and pressures. For polyols, the accuracy of these predictions hinges on the quality of the force field used to describe the intermolecular and intramolecular interactions. purdue.edu Based on data from analogous C6 sugar alcohols, the viscosity of this compound solutions is expected to be significant and highly dependent on concentration.

| Compound | Concentration (M) | Temperature (K) | Density (g/cm³) | Viscosity (mPa·s) |

| Sorbitol | 0.05 | 296 | 1.0031 | 1.052 |

| 0.10 | 296 | 1.0062 | 1.114 | |

| 0.20 | 296 | 1.0123 | 1.251 | |

| 0.30 | 296 | 1.0185 | 1.408 | |

| 0.40 | 296 | 1.0246 | 1.589 | |

| 0.50 | 296 | 1.0308 | 1.796 | |

| Mannitol | 0.05 | 296 | 1.0028 | 1.049 |

| 0.10 | 296 | 1.0056 | 1.107 | |

| 0.20 | 296 | 1.0112 | 1.238 | |

| 0.30 | 296 | 1.0168 | 1.389 | |

| 0.40 | 296 | 1.0224 | 1.562 | |

| 0.50 | 296 | 1.0280 | 1.758 | |

| This table presents experimental data for Sorbitol and Mannitol, isomers of this compound, to illustrate typical viscosity values for C6 polyols in aqueous solution. ijsrst.comijsrst.com |

Molecular Mechanisms of Thermal Energy Storage in Polyhydric Alcohols

Polyhydric alcohols, including C6 isomers like sorbitol and mannitol, are considered promising phase-change materials (PCMs) for thermal energy storage due to their high latent heat of fusion. researchgate.netrsc.org Computational analysis through molecular dynamics simulations provides profound insight into the molecular mechanism behind this energy storage capability. acs.orgelsevierpure.com

The primary mechanism for thermal energy storage in these materials is the absorption and release of energy associated with the phase transition between solid and liquid states. nih.gov MD simulations have shown that the enthalpy of fusion in sugar alcohols originates mainly from the significant change in the intermolecular hydrogen-bonding network upon melting. researchgate.netacs.org In the solid crystalline state, the molecules are arranged in a highly ordered lattice, maximizing the number and strength of intermolecular hydrogen bonds. As the material is heated to its melting point, the absorbed thermal energy is used to overcome these strong interactions, breaking down the crystal lattice and allowing the molecules to move freely in the liquid phase. This process stores a large amount of latent heat. acs.org

Energy decomposition analysis from simulations of C6 sugar alcohols reveals that the large enthalpy of fusion is directly correlated with the decrease in the number and strength of these hydrogen bonds during melting. researchgate.netelsevierpure.com Furthermore, the specific stereochemistry of the polyol isomers influences their crystal packing and, consequently, their melting point and enthalpy of fusion. Computational studies have shown that isomers like mannitol, which can form more stable solid-phase crystal structures with fewer repulsive electrostatic interactions between oxygen atoms, tend to have a larger enthalpy of fusion compared to isomers like sorbitol. acs.orgacs.org

| Compound | Calculated Melting Point (K) | Experimental Melting Point (K) | Calculated Enthalpy of Fusion (kcal/mol) | Experimental Enthalpy of Fusion (kcal/mol) |

| Galactitol | 473 | 462 | 11.8 | 12.6 |

| Mannitol | 443 | 438 | 10.9 | 13.4 |

| Iditol | 363 | 347 | 8.8 | 8.5 |

| Sorbitol | 338 | 371 | 7.0 | 8.2 |

| This table presents a comparison of computationally predicted and experimental thermal properties for four C6 sugar alcohol isomers. The data highlights how stereochemistry affects thermal energy storage capacity. acs.orgacs.org |

First-Principles Simulations for Mechanistic Elucidation

First-principles simulations, particularly those based on Density Functional Theory (DFT), are a cornerstone of modern computational chemistry for elucidating complex reaction mechanisms at the electronic level. energy.gov These methods solve approximations of the Schrödinger equation to determine the electronic structure, energies, and forces within a molecular system, providing a fundamental understanding of chemical reactivity without relying on empirical data. energy.gov For a molecule like this compound, DFT can be used to map out reaction pathways, characterize unstable species, and investigate the role of catalysts in its synthesis.

Free Energy Profile Calculations for Complex Reaction Pathways

A free energy profile, or reaction coordinate diagram, is a critical tool for understanding the feasibility and kinetics of a chemical reaction. It maps the change in Gibbs free energy as reactants are converted into products, revealing the energy of intermediates and the activation energy barriers associated with transition states. pku.edu.cn DFT calculations are extensively used to compute these profiles. arxiv.org

For a complex reaction, such as the dehydration or catalytic conversion of a polyol, the process involves defining a reaction coordinate—a geometric parameter that represents the progress of the reaction (e.g., the breaking of a C-O bond or the distance between two reacting atoms). The energy of the system is then calculated at various points along this coordinate to trace the pathway. arxiv.org This allows for the determination of the activation free energy, which is the barrier that must be overcome for the reaction to proceed. A higher barrier corresponds to a slower reaction rate. By comparing the free energy profiles of competing reaction pathways, researchers can predict the most likely mechanism and the major products that will be formed. pku.edu.cn

Characterization of Reaction Intermediates and Transition States

Along a reaction pathway, a molecule may pass through one or more reaction intermediates and transition states.

Reaction Intermediates are species that exist in a local energy minimum on the free energy profile. They are true chemical species that are formed in one step and consumed in a subsequent step, and in principle, they could be isolated under certain conditions.

Transition States correspond to the highest energy point along the reaction coordinate between two minima (reactants, intermediates, or products). They are not stable molecules but rather a fleeting arrangement of atoms at the peak of an energy barrier, representing the point of maximum energy during a reaction step.

Computational chemistry provides the tools to precisely characterize the geometry and energy of these transient species. researchgate.net For instance, in the catalytic synthesis of the related isomer Hexane-1,2,5,6-tetrol from levoglucosanol, several intermediates are proposed, including 3,4-dideoxymannose (DDM), 3,4-dideoxyglucose (DDG), and 3,4-dideoxyfructose (DDF). rsc.org DFT calculations can optimize the three-dimensional structure of these intermediates.

Furthermore, computational methods can locate the transition state structure for each step (e.g., the hydrolysis of levoglucosanol or the hydrogenation of an intermediate). A key feature of a calculated transition state is the presence of a single imaginary vibrational frequency, which corresponds to the motion of the atoms along the reaction coordinate as the system crosses the energy barrier. nih.gov

Computational Catalysis Studies for Tetrol Synthesis Reactions

The synthesis of tetrols from biomass often relies on multifunctional catalysts. repec.orgresearchgate.net For example, the production of Hexane-1,2,5,6-tetrol from levoglucosanol is effectively carried out using a bifunctional catalyst, such as Pt/SiO₂–Al₂O₃ or Pt-WOx/TiO₂, which possesses both acid and metal sites. rsc.orgacs.org

Computational catalysis, using DFT, is instrumental in understanding how these catalysts function at a molecular level. rsc.org Researchers can build atomistic models of the catalyst surface (e.g., a slab of Pt-WOx/TiO₂) and simulate the key reaction steps:

Adsorption: The binding energy of reactant molecules (like levoglucosanol) and intermediates onto the catalyst surface can be calculated. This helps determine the most stable adsorption configurations and identifies which parts of the molecule interact with the acid or metal sites. energy.gov

Surface Reactions: The free energy profiles for reactions occurring on the catalyst surface can be computed. For tetrol synthesis, this would involve modeling the acid-catalyzed hydrolysis of the anhydro ring on the acidic support sites (e.g., Al₂O₃ or WOx) and the subsequent metal-catalyzed hydrogenation of carbonyl intermediates on the platinum sites. rsc.org

Advanced Applications of Hexane 1,2,3,6 Tetrol As a Chemical Building Block

Development of Novel Polymeric Materials

There is no specific information in the scientific literature regarding the use of Hexane-1,2,3,6-tetrol in the design and synthesis of polymeric materials.

Design and Synthesis of Tailored Polyurethanes

Fabrication of Bio-based Polyurethanes from Hexanetetrol Precursors

While the production of bio-based polyurethanes is a field of active research, there are no studies that specifically utilize this compound as a bio-derived monomer. The synthesis of this specific tetrol from renewable resources and its subsequent polymerization into polyurethanes is not documented.

Formation of Controlled Cross-linked Polymer Networks

The application of this compound as a cross-linking agent to create controlled polymer networks has not been investigated in the available literature. Consequently, there is no data on its efficiency in forming such networks or the properties of the resulting materials.

Engineering of Mesoporous Materials

The use of this compound in the engineering of mesoporous materials is not described in the scientific literature. In contrast, its isomer, Hexane-1,2,5,6-tetrol, has been shown to be a versatile building block for such applications.

Condensation Reactions with Diboronic Acids to Form Polyboronates

There are no documented studies on the condensation reactions between this compound and diboronic acids to form polyboronates. The feasibility of this reaction and the characteristics of any potential resulting materials are unknown.

Influence of Tetrol Stereochemistry on Material Porosity and Surface Area

As there is no research on the synthesis of mesoporous materials from this compound, there is consequently no information on how its specific stereochemistry would influence the porosity and surface area of such materials. Studies on the isomer Hexane-1,2,5,6-tetrol have indicated that stereochemistry plays a crucial role in determining the properties of the final porous materials, but these findings cannot be extrapolated to this compound without specific experimental evidence.

Integration of Functional Nanoparticles for Catalytic or Adsorptive Applications

The utilization of polyols in the synthesis of functional nanoparticles is a well-established and versatile strategy, offering a high degree of control over particle size, morphology, and stability. google.comgoogle.com Polyols can function as solvents, reducing agents, and capping agents, making the "polyol process" a widely adopted method for creating a variety of metallic and metal oxide nanoparticles for advanced applications. While there is extensive literature on common polyols like ethylene (B1197577) glycol and glycerol (B35011) in this context, specific research on the application of this compound for the integration of functional nanoparticles for catalytic or adsorptive purposes is not extensively documented in current scientific literature. However, based on the known functionalities of polyols, the potential role of this compound can be extrapolated.

The molecular structure of this compound, with its multiple hydroxyl groups, suggests its potential to act as an effective stabilizing and capping agent in nanoparticle synthesis. These hydroxyl groups can coordinate to the surface of growing nanoparticles, preventing their aggregation and controlling their final size and shape, which are critical parameters for both catalytic and adsorptive activities. google.com

Catalytic Applications

Nanoparticles synthesized through the polyol method have demonstrated significant potential as catalysts in a wide range of chemical transformations. The high surface-area-to-volume ratio of nanoparticles provides a large number of active sites for catalysis.

While no specific studies detailing the use of this compound for synthesizing catalytic nanoparticles were identified, it is hypothesized that it could be used to produce nanoparticles with high catalytic efficacy. The choice of polyol can influence the surface chemistry and crystalline structure of the resulting nanoparticles, which in turn affects their catalytic performance. For instance, the polyol-mediated synthesis of V₂O₅–WO₃/TiO₂ catalysts resulted in smaller nanoparticles with increased surface area and more acidic sites, leading to enhanced NOx removal efficiency.

Below is an illustrative data table showcasing typical results for the catalytic reduction of 4-nitrophenol (B140041) using silver nanoparticles synthesized in a polyol medium. This data is representative of the performance of such systems and suggests the type of outcomes that could be expected if this compound were to be successfully employed in a similar synthesis.

Table 1: Illustrative Catalytic Activity of Polyol-Synthesized Silver Nanoparticles

| Catalyst System | Particle Size (nm) | Reaction Time (min) | Conversion Efficiency (%) | Rate Constant (k) (min⁻¹) |

|---|---|---|---|---|

| AgNPs in Ethylene Glycol | 15-25 | 20 | >95 | 0.15 |

| AgNPs in Glycerol | 20-30 | 25 | >95 | 0.12 |

Adsorptive Applications

The surface functionalization of nanoparticles is crucial for their application in adsorption. Polyols, when used as capping agents, can impart specific surface properties to the nanoparticles that enhance their adsorptive capacity for various pollutants. For example, the polyol-assisted hydrothermal synthesis of SnO₂ nanoparticles resulted in a material with a high specific surface area and a negative zeta potential, which facilitated the rapid adsorption of the cationic dye methylene (B1212753) blue.

There is currently a lack of research on the use of this compound for the synthesis of nanoparticles for adsorptive applications. However, its structure suggests that it could functionalize nanoparticle surfaces with hydroxyl groups, potentially increasing their affinity for certain types of pollutants through hydrogen bonding or other interactions.

The following interactive data table provides an example of the adsorption capacities of different nanoparticle systems for methylene blue, a common organic pollutant. This illustrates the potential for polyol-functionalized nanoparticles in environmental remediation.

Table 2: Representative Adsorption Capacities of Nanomaterials for Methylene Blue

| Adsorbent Material | Synthesis Method | Surface Area (m²/g) | Maximum Adsorption Capacity (mg/g) |

|---|---|---|---|

| Polyol-synthesized SnO₂ NPs | Hydrothermal | 150-200 | 85 |

| Activated Carbon | Pyrolysis | 800-1200 | 150 |

Future Research Directions for Hexane 1,2,3,6 Tetrol

Development of More Sustainable and Highly Selective Synthesis Pathways

A primary focus for future research is the development of sustainable and highly selective methods for synthesizing Hexane-1,2,3,6-tetrol. Current chemical production heavily relies on petroleum feedstocks, and a move towards bio-based routes is essential for sustainability. Carbohydrates from biomass are an ideal starting point due to their abundance and inherent oxygenation.

Recent studies have shown a viable pathway for producing specific acyclic polyols from methyl glycosides, which can be sourced from renewable carbohydrates. In this context, the synthesis of (2R,3S)-1,2,3,6-hexanetetrol has been demonstrated. researchgate.netresearchgate.net The process involves the conversion of methyl dideoxy-glycosides in water over platinum-based catalysts, achieving high yields of mixed hexane-triols and -tetrols. researchgate.net

Future research must build upon this proof-of-concept. Key objectives should include:

Improving Selectivity: The current methods produce a mixture of polyols. researchgate.net A significant research challenge is to steer the reaction exclusively towards the this compound isomer. This will involve fine-tuning reaction conditions such as temperature, pressure, and solvent systems.

Feedstock Optimization: Investigating a wider range of bio-renewable starting materials beyond specific methyl glycosides to create a more flexible and economically viable production pipeline.

Process Intensification: Developing processes that operate at higher concentrations and minimize downstream separation and purification steps, which are often energy-intensive. Research into reactive-separation systems or advanced membrane technologies could be particularly fruitful.

Exploration of Novel Catalytic Systems for Efficient Tetrol Production

The catalyst is the cornerstone of any efficient chemical conversion. For this compound, the initial success with platinum-based catalysts provides a strong starting point. researchgate.net Future work should focus on designing novel catalytic systems that offer enhanced activity, selectivity, and longevity.

The conversion of biomass-derived intermediates often requires bifunctional catalysts that possess both metal sites for hydrogenation and acid sites for hydrolysis and dehydration reactions. rsc.orgosti.gov Research on the closely related isomer, Hexane-1,2,5,6-tetrol, has shown high yields (up to 90%) using catalysts like Pt/SiO2-Al2O3. rsc.orgosti.gov Another effective system for the 1,2,5,6-isomer is Pt-WOx/TiO2, which has demonstrated over 90% selectivity and the ability to preserve the stereochemistry of the starting material. acs.org

Future exploration for the synthesis of this compound should include:

Bifunctional Catalyst Design: Systematically investigating different combinations of hydrogenation metals (e.g., Pt, Ru, Rh) and solid acid supports (e.g., zeolites, silica-alumina, functionalized carbons) to optimize the balance of metal and acid functions.

Support and Promoter Effects: Studying how the catalyst support material and the addition of promoter metals (e.g., Re, W) influence catalyst activity and, crucially, the selective cleavage of C-O bonds to yield the desired 1,2,3,6-hydroxylation pattern. researchgate.net

Catalyst Stability and Regeneration: A major hurdle in biomass conversion is catalyst deactivation due to coking or leaching. acs.org Long-term stability studies and the development of effective regeneration protocols will be critical for any potential industrial application.

Below is a table of catalytic systems that have proven effective for the synthesis of the related Hexane-1,2,5,6-tetrol, which could serve as promising starting points for investigation into the production of this compound.

| Catalyst | Support | Reactant | Max. Yield/Selectivity | Reference |

| Platinum (Pt) | Silica-Alumina (SiO2-Al2O3) | Levoglucosanol | ~90% Yield | rsc.orgosti.gov |

| Platinum (Pt) | Tungsten Oxide on Titania (WOx/TiO2) | Levoglucosanol | >90% Selectivity | acs.org |

| Platinum (Pt) | Silica (B1680970) (SiO2) | 3,4-dideoxymannose | Forms cis-tetrol | rsc.orgosti.gov |

| Rhodium-Rhenium (Rh-ReOx) | Silica (SiO2) | 1,2,6-hexanetriol | 73% Selectivity to 1,6-hexanediol | researchgate.net |

| Amberlyst 70 | - | Threo/Erythro-lgol | Selective hydrolysis to intermediates | researchgate.netrsc.org |

Integration of Advanced Computational Modeling for Predictive Structure-Reactivity Relationships

To accelerate the discovery of optimal synthetic routes and catalysts, experimental work should be integrated with advanced computational modeling. Molecular simulation provides insights into reaction mechanisms and catalyst behavior at a level of detail that is often inaccessible through experiments alone.

For a molecule like this compound, computational studies can:

Elucidate Reaction Pathways: Using methods like Density Functional Theory (DFT), researchers can map out the energy landscapes of potential reaction pathways. This can help explain why certain isomers are formed preferentially and guide the modification of catalysts to favor the desired product. First-principles simulations have already been used to provide a molecular understanding of the conversion of biorenewable levoglucosanol to intermediates for Hexane-1,2,5,6-tetrol production. researchgate.net

Predict Catalyst Performance: Computational screening can assess the adsorption energies of reactants, intermediates, and products on various catalyst surfaces. This allows for the rapid down-selection of promising catalyst candidates before undertaking time-consuming and expensive laboratory synthesis and testing. Such high-throughput screening has been successfully applied to identify materials for separating other hexane (B92381) isomers.

Understand Stereocontrol: The specific stereochemistry of this compound is critical. Computational models can be used to understand the interactions between the substrate and the catalyst surface that govern the stereochemical outcome of the reaction, providing a rational basis for designing highly stereoselective catalysts.

Expansion of Material Science Applications Beyond Current Scope

While efficient synthesis is a crucial first step, a significant area of future research will be to explore the applications of this compound in material science. As a polyol, it is a natural building block for polymers such as polyesters and polyurethanes. rsc.org The unique 1,2,3,6-positioning of its hydroxyl groups and its specific stereochemistry could impart novel properties to these materials, such as altered thermal stability, biodegradability, or mechanical strength.

A particularly exciting avenue is the creation of advanced functional materials. Research on the isomeric Hexane-1,2,5,6-tetrol has demonstrated its utility as a versatile, bio-based building block for sustainable, crystalline, mesoporous polyboronates. acs.orgnih.govnih.gov These materials are formed through a facile condensation reaction with diboronic acids and exhibit interesting properties that are highly dependent on the stereochemistry of the tetrol. acs.orgresearchgate.net

Future research should focus on:

Polymer Synthesis: Systematically synthesizing a range of polyesters and polyurethanes using this compound as a monomer or cross-linker and characterizing the resulting material properties.

Advanced Porous Materials: Investigating whether this compound can form novel porous organic polymers or frameworks, similar to the polyboronates derived from its isomer. The different geometry of this tetrol could lead to materials with unique pore structures, surface areas, and chiral properties. acs.org

Structure-Property Relationships: Establishing a clear link between the specific structure of the this compound building block and the final properties of the resulting materials. This understanding is key to designing materials for targeted applications in areas like catalysis, separations, and adsorption. acs.org

The table below summarizes the properties of mesoporous polyboronates synthesized from the related Hexane-1,2,5,6-tetrol, illustrating the type of advanced materials that could potentially be developed using the this compound isomer.

| Tetrol Diastereomer | Boronic Acid | Max. Surface Area (m²/g) | Max. Pore Volume (mL/g) | Reference |

| (S,R)-HT (98% d.e.) | 1,3-benzenediboronic acid | 87.3 | 0.441 | acs.org |

| (S,R)-HT (38% d.e.) | 1,3-benzenediboronic acid | 66.8 | 0.339 | acs.org |

| (S,S)-HT (38% d.e.) | 1,3-benzenediboronic acid | 49.6 | 0.252 | acs.org |

| (S,R)-HT (98% d.e.) | 1,4-benzenediboronic acid | 13.9 | 0.054 | acs.org |

This data shows a strong dependence of the material's properties on the stereochemistry of the tetrol building block, highlighting the exciting potential for creating new materials from the unique this compound isomer. acs.org

Q & A

Basic Research Questions

Q. What methodologies are recommended for synthesizing Hexane-1,2,3,6-tetrol with controlled stereochemistry?

- Answer: Stereoselective synthesis can be achieved via catalytic hydrogenation of bio-renewable precursors like levoglucosanol. Metal-acid bifunctional catalysts (e.g., Pt-WOx/TiO₂) enhance selectivity by modulating the balance between metal sites (for hydrogenation) and acid sites (for dehydration). Reaction conditions such as solvent polarity (e.g., water), temperature (120–160°C), and H₂ pressure (20–50 bar) critically influence stereochemical outcomes. Validation via chiral HPLC or polarimetry is essential .

Q. How can the molecular structure of this compound derivatives be confirmed using spectroscopic techniques?

- Answer: High-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) are standard for structural elucidation. For example, ¹³C NMR can resolve hydroxyl-bearing carbons (δ 63–74 ppm), while HRMS provides exact mass confirmation (e.g., [M+H⁺] at 247.1647 Da). Isotopic labeling or derivatization (e.g., acetylation) may enhance signal clarity in complex mixtures .

Q. What analytical methods are suitable for quantifying this compound in biological or environmental matrices?

- Answer: Gas chromatography-mass spectrometry (GC-MS) with derivatization (e.g., silylation) improves volatility and detection limits. Liquid chromatography (HPLC) coupled with evaporative light scattering detection (ELSD) is preferred for thermally labile samples. Calibration curves using deuterated internal standards (e.g., d₆-hexane-tetrol) mitigate matrix effects .

Advanced Research Questions

Q. How do kinetic models address contradictions in pyrolysis behavior between this compound and its isomers?

- Answer: Jet-stirred reactor (JSR) experiments paired with detailed kinetic modeling (e.g., Chemkin-based mechanisms) reveal isomer-specific decomposition pathways. For hexane-tetrols, intramolecular hydrogen bonding reduces thermal stability compared to linear isomers. Discrepancies in activation energies (e.g., 180 vs. 210 kJ/mol) may arise from competing radical recombination pathways, validated via laser-induced fluorescence (LIF) or synchrotron photoionization mass spectrometry .

Q. What strategies resolve conflicting reports on catalyst stability during continuous this compound production?

- Answer: Discrepancies in catalyst lifetime (e.g., Pt-WOx/TiO₂ deactivation at 100 vs. 200 hours) often stem from feedstock impurities or pore-blocking. Advanced characterization (BET, TEM-EDS, XPS) identifies coke deposition or metal leaching. Regeneration protocols (e.g., oxidative calcination at 500°C) restore activity, while operando spectroscopy monitors real-time surface intermediates .

Q. How can researchers reconcile divergent thermal stability data from TGA and DSC analyses?

- Answer: Differential scanning calorimetry (DSC) may overestimate decomposition temperatures due to kinetic delays, whereas thermogravimetric analysis (TGA) under inert atmospheres provides mass-loss accuracy. Cross-validation with isothermal FTIR or Raman spectroscopy clarifies phase transitions. For this compound, hydroxyl group orientation (axial vs. equatorial) significantly impacts thermal resilience .

Methodological Considerations

Q. What experimental designs optimize the synthesis of crystalline mesoporous materials using this compound as a building block?

- Answer: Solvothermal templating with boronate esters (e.g., hexane-tetrol + phenylboronic acid) produces chiral mesoporous frameworks. Parameters such as pH (8–10), solvent (ethanol/water mixtures), and aging time (48–72 hours) dictate pore size (2–10 nm) and crystallinity. Small-angle X-ray scattering (SAXS) and nitrogen physisorption validate structural uniformity .

Q. How should researchers design experiments to assess the environmental persistence of this compound?

- Answer: Aerobic biodegradation assays (OECD 301B) under controlled microbial consortia quantify half-lives. Advanced oxidation processes (AOPs) using UV/H₂O₂ or ozonation track degradation intermediates via LC-QTOF-MS. Ecotoxicity profiling (e.g., Daphnia magna assays) evaluates aquatic risks, with QSAR models predicting partition coefficients (log Kow) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products